![molecular formula C18H17NO5 B5716804 2-(4-methoxyphenyl)-2-oxoethyl 4-(acetylamino)benzoate](/img/structure/B5716804.png)
2-(4-methoxyphenyl)-2-oxoethyl 4-(acetylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-2-oxoethyl 4-(acetylamino)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Meclofenoxate or Centrophenoxine and has been studied for its ability to improve cognitive function, memory, and overall brain health.
Wirkmechanismus
Meclofenoxate works by increasing the levels of acetylcholine in the brain, which is a neurotransmitter responsible for memory and learning. It also improves blood flow to the brain and increases glucose uptake, which provides energy to the brain cells.
Biochemical and Physiological Effects:
Meclofenoxate has been shown to improve cognitive function, memory, and overall brain health. It also has antioxidant properties that protect the brain cells from oxidative stress and damage.
Vorteile Und Einschränkungen Für Laborexperimente
Meclofenoxate has several advantages in lab experiments, including its ability to improve cognitive function and memory in animal models. However, it also has limitations, including its potential toxicity and the need for further studies to determine its long-term effects.
Zukünftige Richtungen
There are several future directions for research on Meclofenoxate, including its potential applications in treating other neurodegenerative diseases such as Parkinson's and Huntington's disease. Further studies are also needed to determine its long-term effects and potential side effects. Additionally, the development of new Meclofenoxate analogs with improved efficacy and safety profiles is an area of future research.
In conclusion, Meclofenoxate is a chemical compound that has gained significant attention in scientific research due to its potential applications in improving cognitive function, memory, and overall brain health. Its mechanism of action involves increasing the levels of acetylcholine in the brain and improving blood flow and glucose uptake. Despite its potential benefits, further studies are needed to determine its long-term effects and potential side effects.
Synthesemethoden
Meclofenoxate can be synthesized by reacting 4-(acetylamino)benzoic acid with 2-(4-methoxyphenyl)-2-oxoacetic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The resulting compound is then purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
Meclofenoxate has been extensively studied for its potential applications in improving cognitive function and memory in individuals with age-related cognitive decline and neurodegenerative diseases such as Alzheimer's. Studies have shown that Meclofenoxate can increase the levels of acetylcholine in the brain, which is essential for memory and learning.
Eigenschaften
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 4-acetamidobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-12(20)19-15-7-3-14(4-8-15)18(22)24-11-17(21)13-5-9-16(23-2)10-6-13/h3-10H,11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWADHDQIUSABNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-2-oxoethyl 4-(acetylamino)benzoate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.